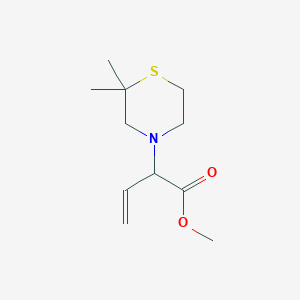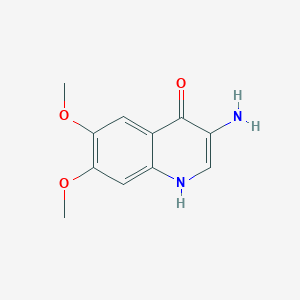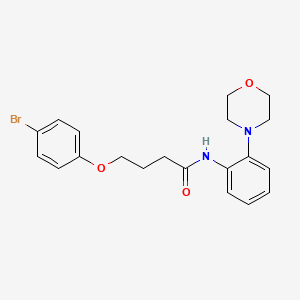
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide is a synthetic organic compound that features a bromophenoxy group and a morpholinophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent.
Coupling with the butanamide backbone: The bromophenoxy intermediate is then coupled with a butanamide derivative under suitable conditions, often involving a base and a coupling reagent.
Introduction of the morpholinophenyl group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the butanamide backbone.
Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
科学的研究の応用
4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways, particularly those involving enzymes or receptors.
Medicine: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)-N-(2-morpholinophenyl)butanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenoxy)-N-(2-morpholinophenyl)butanamide may confer unique properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
特性
分子式 |
C20H23BrN2O3 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
4-(4-bromophenoxy)-N-(2-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C20H23BrN2O3/c21-16-7-9-17(10-8-16)26-13-3-6-20(24)22-18-4-1-2-5-19(18)23-11-14-25-15-12-23/h1-2,4-5,7-10H,3,6,11-15H2,(H,22,24) |
InChIキー |
VCRNWJGOPKDXBI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCCOC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


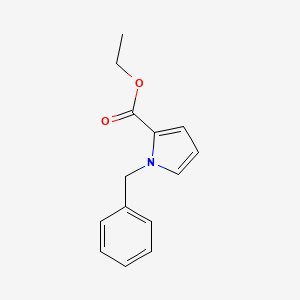
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
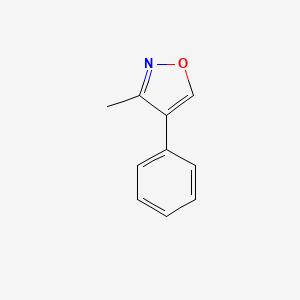
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
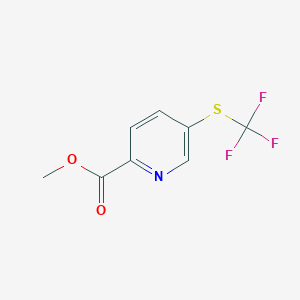
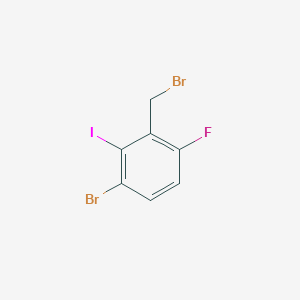

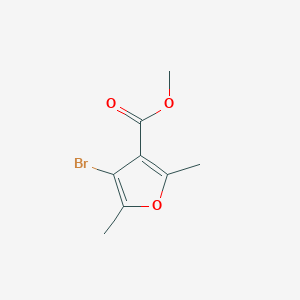
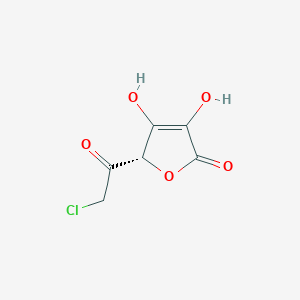
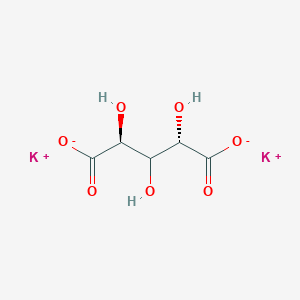
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)

